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molecular formula C9H5F6NO B8328416 4-Amino-3,5-bis(trifluoromethyl)benzaldehyde

4-Amino-3,5-bis(trifluoromethyl)benzaldehyde

Cat. No. B8328416
M. Wt: 257.13 g/mol
InChI Key: FVMUFCGLSXSSIU-UHFFFAOYSA-N
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Patent
US07595312B2

Procedure details

A solution of 5 g (19.67 mmol) 4-amino-3,5-bis-trifluoromethyl-benzonitrile in 30 mL formic acid was shaken in 10 equal portions in pressurised containers for 20 h at 110° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[C:14]([F:17])([F:16])[F:15].C(O)=[O:19]>>[NH2:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([CH:6]=[O:19])=[CH:4][C:3]=1[C:14]([F:17])([F:16])[F:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1C(F)(F)F)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=O)C=C1C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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